molecular formula C18H13N3O2 B7776495 6-(3-methoxyphenyl)-4-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile

6-(3-methoxyphenyl)-4-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile

Cat. No.: B7776495
M. Wt: 303.3 g/mol
InChI Key: MNNMAWAAVPQIBU-UHFFFAOYSA-N
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Description

The compound identified as “6-(3-methoxyphenyl)-4-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile” is a chemical entity with specific properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “6-(3-methoxyphenyl)-4-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile” involves specific synthetic routes and reaction conditions. The synthesis typically includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds that can be applied in different industrial fields such as food or pharmaceuticals . The inclusion complexes are formed by determining the inclusion formation constant and using methods to prepare host inclusion in the non-polar cavity of cyclodextrins .

Industrial Production Methods: Industrial production methods for “this compound” are not explicitly detailed in the available literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: The compound “6-(3-methoxyphenyl)-4-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions involving “this compound” include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired products with high efficiency.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications.

Scientific Research Applications

Chemistry: In chemistry, “6-(3-methoxyphenyl)-4-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile” is used as a model compound for studying inclusion complexes and host-guest interactions. The compound’s ability to form stable complexes with cyclodextrins makes it valuable for research in supramolecular chemistry .

Biology: In biological research, “this compound” is studied for its potential interactions with biological molecules. The compound’s unique structure allows it to interact with proteins and other biomolecules, making it a useful tool for studying molecular recognition and binding.

Medicine: In medicine, “this compound” is explored for its potential therapeutic applications. The compound’s ability to form stable complexes with cyclodextrins can enhance the solubility and stability of drugs, making it a valuable excipient in pharmaceutical formulations .

Industry: In the industrial sector, “this compound” is used in the development of new materials and products. The compound’s unique properties make it suitable for applications in food, pharmaceuticals, and other industries .

Mechanism of Action

The mechanism of action of “6-(3-methoxyphenyl)-4-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile” involves its ability to form stable inclusion complexes with cyclodextrins. These complexes enhance the compound’s solubility, stability, and bioavailability. The molecular targets and pathways involved in the compound’s effects are primarily related to its interactions with cyclodextrins and other host molecules .

Comparison with Similar Compounds

Similar Compounds: Compounds similar to “6-(3-methoxyphenyl)-4-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile” include other cyclodextrin inclusion complexes and host-guest systems. These compounds share similar properties and applications, making them valuable for comparative studies .

Uniqueness: The uniqueness of “this compound” lies in its specific structure and ability to form stable inclusion complexes with cyclodextrins.

Conclusion

The compound “this compound” is a valuable chemical entity with unique properties and applications. Its ability to form stable inclusion complexes with cyclodextrins makes it suitable for research in chemistry, biology, medicine, and industry. The compound’s mechanism of action and comparison with similar compounds highlight its uniqueness and potential for future applications.

Properties

IUPAC Name

6-(3-methoxyphenyl)-4-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-23-14-9-5-8-13(10-14)16-15(11-19)18(22)21-17(20-16)12-6-3-2-4-7-12/h2-10H,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNMAWAAVPQIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=O)N=C(N2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=C(C(=O)N=C(N2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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